2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2)4(6(10)11)3-5(9)8-7/h4H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJFVLZWISHVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC(=O)N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33712-86-6 | |

| Record name | 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid chemical properties

An In-Depth Technical Guide to 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its rigid, five-membered lactam ring, combined with a versatile carboxylic acid handle, provides an excellent platform for developing novel therapeutic agents. This guide focuses on a specific, underexplored derivative: This compound .

While direct experimental literature on this particular compound is sparse, its chemical identity is established in chemical databases.[3] This guide serves as a comprehensive technical resource for researchers and drug development professionals by synergizing the known computational data for the target molecule with established, field-proven experimental knowledge from its parent scaffold and closely related analogues. By explaining the causality behind synthetic choices and predictive characterization, we provide a robust, scientifically-grounded framework for researchers interested in exploring this promising chemical entity.

Core Molecular Profile

The foundational step in evaluating any chemical compound is to define its structure and fundamental physicochemical properties. The introduction of a gem-dimethyl group at the C-2 position is anticipated to significantly influence the molecule's conformation and steric environment compared to its unsubstituted parent.

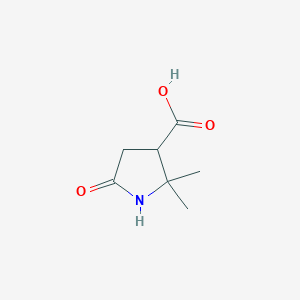

Caption: 2D Structure of this compound.

The molecular properties, as computed by established cheminformatics tools, provide a baseline for its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | [3][4] |

| Molecular Weight | 157.17 g/mol | [4] |

| Monoisotopic Mass | 157.0739 Da | [4] |

| Predicted XlogP | -0.6 | [4] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

The Role of the Carboxylic Acid in a Pyrrolidinone Scaffold

The carboxylic acid moiety is a cornerstone of medicinal chemistry, with over 450 marketed drugs containing this functional group as of 2010.[5] Its prevalence is due to its ability to form strong, charge-charge interactions and hydrogen bonds with biological targets, often mimicking natural substrates like amino acids or fatty acids.[5] At physiological pH, the carboxyl group is typically deprotonated to a carboxylate anion, which enhances aqueous solubility.

However, this ionization can also be a liability. The negative charge can impede passive diffusion across biological membranes, leading to poor absorption and bioavailability.[5] Furthermore, carboxylic acids can be substrates for metabolic pathways that lead to the formation of reactive acyl glucuronides or acyl-CoA thioesters, which have been implicated in idiosyncratic drug toxicity.[5] The strategic use of bioisosteres—replacing the carboxylic acid with a surrogate like a tetrazole—is a common tactic in lead optimization to mitigate these risks while preserving target engagement.[6] The 2,2-dimethyl derivative represents an alternative strategy: modifying the scaffold itself to improve metabolic stability or fine-tune physicochemical properties without replacing the crucial carboxylic acid group.

Synthesis and Chemical Reactivity

While a specific synthesis for this compound is not published, a robust and logical synthetic route can be proposed based on well-established methods for analogous structures. The reaction of primary amines with itaconic acid or its derivatives is a standard method for forming the N-substituted 5-oxopyrrolidine-3-carboxylic acid core.[2][7]

Proposed Synthetic Workflow

The most direct approach would involve the Michael addition of an amine to a suitably substituted precursor, followed by intramolecular cyclization. A plausible precursor is 2,2-dimethylitaconic acid (3-carboxy-2,2-dimethyl-3-butenoic acid).

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol (Hypothetical)

This protocol is a predictive model based on similar syntheses and must be optimized under experimental conditions.[7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2-dimethylitaconic acid (1.0 eq) and a 3M solution of ammonia in methanol (3.0 eq).

-

Reflux: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.

-

Causality: The initial heating facilitates the conjugate addition of ammonia to the double bond. The prolonged reflux provides the energy required for the subsequent intramolecular nucleophilic acyl substitution (lactamization), which is entropically favored due to the formation of a five-membered ring.

-

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude solid in a minimum amount of 5% aqueous sodium hydroxide. Wash the basic solution with a water-immiscible organic solvent like dichloromethane to remove any non-acidic impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with 5% hydrochloric acid to a pH of approximately 2-3, checking with pH paper.

-

Causality: The product is soluble in its carboxylate salt form in basic solution. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its lower solubility.

-

-

Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.

Expected Chemical Reactivity

-

Carboxylic Acid: The C-3 carboxylic acid is the primary site for derivatization. It can undergo standard transformations such as esterification (e.g., with methanol and a catalytic amount of sulfuric acid) or conversion to an acid chloride, enabling the formation of a wide range of amides.[8] Reaction with hydrazine hydrate would yield the corresponding carbohydrazide, a key intermediate for synthesizing hydrazones with potential antimicrobial and anticancer activities.[7][9]

-

Lactam: The five-membered lactam ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H is weakly acidic and can be deprotonated with a strong base for N-alkylation or N-arylation reactions.

-

Influence of Gem-Dimethyl Group: The gem-dimethyl group at C-2 provides significant steric bulk. This would likely hinder reactions at the adjacent C-3 chiral center and may influence the pKa of the C-3 proton. This steric shielding can also enhance the metabolic stability of the compound by preventing enzymatic degradation near the lactam ring, a desirable trait in drug design.

Spectroscopic and Analytical Characterization (Predictive)

While no experimental spectra have been published, a detailed predictive analysis based on the known spectral data of analogous 5-oxopyrrolidine structures provides a reliable fingerprint for characterization.[8][9]

-

¹H NMR (in DMSO-d₆):

-

~12.0-13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton.

-

~7.5-8.5 ppm (s, 1H): A singlet for the lactam N-H proton.

-

~3.0-3.5 ppm (m, 1H): A multiplet for the proton at C-3.

-

~2.5-2.9 ppm (m, 2H): A complex multiplet for the two diastereotopic protons of the CH₂ group at C-4.

-

~1.1-1.3 ppm (2 x s, 6H): Two distinct singlets for the two methyl groups at the C-2 position. These are expected to be diastereotopic due to the adjacent chiral center at C-3.

-

-

¹³C NMR (in DMSO-d₆):

-

~175 ppm: Carbonyl carbon of the lactam (C=O).

-

~173 ppm: Carbonyl carbon of the carboxylic acid (COOH).

-

~60 ppm: Quaternary carbon at C-2.

-

~45-50 ppm: Methine carbon at C-3.

-

~35 ppm: Methylene carbon at C-4.

-

~20-25 ppm: Two distinct signals for the two methyl carbons.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

3400-2500 cm⁻¹: A very broad band characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid.

-

~3200 cm⁻¹: N-H stretching of the lactam.

-

~1710 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1670 cm⁻¹: C=O stretching of the five-membered lactam.

-

-

Mass Spectrometry: Predicted collision cross-section values provide an additional layer of identification.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.08118 |

| [M+Na]⁺ | 180.06312 |

| [M-H]⁻ | 156.06662 |

Potential Applications in Drug Discovery

The broader class of substituted 5-oxopyrrolidine-3-carboxylic acids has been extensively investigated, revealing a wide spectrum of biological activities.[2] These findings strongly suggest that the 2,2-dimethyl derivative is a valuable starting point for new drug discovery campaigns.

-

Antimicrobial Activity: Derivatives of the parent scaffold, particularly hydrazones formed at the C-3 carboxylic acid position, have shown potent activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant Staphylococcus aureus (MRSA).[1][7][10]

-

Anticancer Activity: Certain N-aryl substituted derivatives have demonstrated significant in vitro anticancer activity against cell lines such as A549 (human lung carcinoma).[7][8]

-

Anti-inflammatory Activity: Other analogues have been synthesized and screened as potential anti-inflammatory agents through the inhibition of matrix metalloproteinases (MMPs).[11]

The gem-dimethyl group in the target compound could serve as a "metabolic shield," preventing enzymatic degradation and potentially increasing the half-life of drug candidates derived from it. This structural motif is a well-established strategy in medicinal chemistry to enhance pharmacokinetic profiles.

Sources

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C7H11NO3 | CID 82595952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities.[1] These five-membered lactam structures are integral to many natural products and synthetically derived molecules, demonstrating a broad spectrum of therapeutic potential.[1] The versatility of this heterocyclic system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. Research has shown that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit promising anti-inflammatory, antimicrobial, and anticancer properties, making them attractive candidates for further investigation in drug development programs.[2][3]

Chemical Identity and Structure

CAS Number: 33712-86-6[4]

Molecular Formula: C₇H₁₁NO₃[5]

Molecular Weight: 157.17 g/mol [5]

Structure:

The chemical structure of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid features a five-membered pyrrolidinone ring with a carboxylic acid group at the 3-position and two methyl groups at the 2-position.

Figure 1: Chemical Structure of this compound

Physicochemical Properties (Predicted)

While experimental data for this compound is limited, computational models provide predicted values for its key physicochemical properties.

| Property | Predicted Value | Source |

| XlogP | -0.6 | [5] |

| Monoisotopic Mass | 157.0739 Da | [5] |

These predicted values suggest that the compound is likely to be relatively polar and have a low molecular weight, characteristics that are often favorable for drug candidates.

Synthetic Strategies: An Overview of 5-Oxopyrrolidine-3-carboxylic Acid Synthesis

A definitive, step-by-step protocol for the synthesis of this compound is not prominently available in the reviewed literature. However, the synthesis of substituted 5-oxopyrrolidine-3-carboxylic acids is well-documented and typically involves the reaction of a primary amine with a substituted succinic acid derivative, such as itaconic acid.[6][7]

A general synthetic workflow for this class of compounds can be visualized as follows:

Figure 2: General synthetic workflow for 5-oxopyrrolidine-3-carboxylic acids.

A Plausible Synthetic Approach (Hypothetical):

Based on established methodologies for related compounds, a potential synthesis of this compound could involve the cyclocondensation of a suitable amine with 2,2-dimethylsuccinic anhydride or a related derivative. The choice of solvent, reaction temperature, and catalyst would be critical parameters to optimize for achieving a good yield and purity of the final product.

Spectroscopic Characterization: Anticipated Signatures

-

¹H NMR: Signals corresponding to the methyl protons, the methylene protons of the pyrrolidine ring, and the methine proton at the 3-position. The chemical shifts of these protons would be influenced by the surrounding functional groups.

-

¹³C NMR: Resonances for the carbonyl carbon of the lactam, the carboxylic acid carbon, the quaternary carbon at the 2-position, the methine carbon at the 3-position, the methylene carbon of the ring, and the methyl carbons.[2]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the lactam and the carboxylic acid, and the O-H stretch of the carboxylic acid.[2]

Potential Applications in Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile platform for the development of new therapeutic agents. The introduction of the gem-dimethyl group at the 2-position of the pyrrolidine ring in the title compound may confer unique pharmacological properties.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their anti-inflammatory activity.[8] The specific substitutions on the core structure can modulate their potency and selectivity towards inflammatory targets.

-

Antimicrobial Agents: The pyrrolidinone ring is a common feature in many antimicrobial compounds. Research into substituted 5-oxopyrrolidine-3-carboxylic acids has revealed promising activity against various bacterial and fungal pathogens.[3]

-

Anticancer Agents: The structural features of this scaffold have also been explored in the design of novel anticancer agents.[7] The ability to modify the structure at multiple positions allows for the optimization of activity against specific cancer cell lines.

Future Directions:

The synthesis and biological evaluation of this compound and its derivatives are warranted to fully explore their therapeutic potential. Further research should focus on developing a robust and scalable synthetic route and conducting comprehensive in vitro and in vivo studies to elucidate the structure-activity relationships and mechanism of action of this compound class.

Conclusion

This compound represents an intriguing yet underexplored molecule within the broader class of 5-oxopyrrolidine-3-carboxylic acids. While specific experimental data remains scarce, the well-established biological significance of the core scaffold suggests that this compound and its derivatives hold potential for the development of novel therapeutics. This guide serves as a foundational resource for researchers interested in pursuing the synthesis and pharmacological investigation of this promising chemical entity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound | C7H11NO3 | CID 82595952. National Center for Biotechnology Information. [Link]

- Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054–1062.

- Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). Pharmaceutical Chemistry Journal.

- Gudelis, A., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules.

- Al-Blewi, F. F., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules.

- Kravchenko, A. A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules.

-

Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

- Nagasree, K. P., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular. Indian Journal of Chemistry.

- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2018). Molecules.

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H11NO3 | CID 82595952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Introduction

2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a five-membered γ-lactam ring, a carboxylic acid functional group, and a gem-dimethyl substitution at the C2 position. The 5-oxopyrrolidine core, also known as the pyroglutamic acid scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Accurate structural elucidation is the cornerstone of drug discovery and development, making a thorough understanding of the spectroscopic properties of this molecule essential for researchers in the field.

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from foundational spectroscopic principles and data from structurally related analogs to present a reliable and scientifically grounded interpretation. The methodologies and analyses described herein are designed to serve as a comprehensive reference for the identification, characterization, and quality control of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them.

Rationale and Experimental Protocol

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR reveals the number of chemically distinct carbon atoms and their functional group class. For a molecule like this compound, NMR is indispensable for confirming the integrity of the heterocyclic ring and the relative positions of the substituents.

Step-by-Step Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons like -COOH and -NH). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H NMR signals to determine proton ratios.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show five distinct signals. The gem-dimethyl groups at the C2 position simplify the spectrum by removing chirality at that center and eliminating a proton signal.

Table 1: Predicted ¹H NMR Data for this compound

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Interpretation |

| H-a (2x CH₃) | ~1.2 - 1.4 | Two singlets (s) | 3H each | These two methyl groups are diastereotopic due to the chiral center at C3. Therefore, they are expected to be chemically non-equivalent and appear as two separate singlets. Their upfield shift is characteristic of aliphatic protons. |

| H-b (CH₂) | ~2.4 - 2.6 (dd) & ~2.7 - 2.9 (dd) | Doublet of doublets (dd) | 2H | The two protons on C4 are diastereotopic and will couple with the proton on C3 (H-c) and with each other (geminal coupling). This results in a complex multiplet, likely two distinct doublet of doublets. This region is typical for methylene protons adjacent to a lactam carbonyl.[1] |

| H-c (CH) | ~3.1 - 3.3 | Doublet of doublets (dd) | 1H | This methine proton is coupled to the two diastereotopic protons on C4 (H-b). It is deshielded by the adjacent carboxylic acid group. Its chemical shift is consistent with similar structures.[1] |

| H-d (NH) | ~7.5 - 8.5 | Broad singlet (br s) | 1H | The lactam N-H proton signal is typically broad due to quadrupole broadening and chemical exchange. Its downfield position is due to the deshielding effect of the adjacent carbonyl group. |

| H-e (COOH) | ~12.0 - 13.0 | Broad singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and its signal is very broad due to hydrogen bonding and rapid chemical exchange. This downfield shift is highly characteristic.[1][4] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display all seven carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Interpretation |

| C-a (2x CH₃) | ~25 - 30 | The two methyl carbons are expected to be in the typical aliphatic region. Similar to their attached protons, they may be non-equivalent. |

| C-b (CH₂) | ~34 - 38 | This methylene carbon is adjacent to the lactam carbonyl group, causing a moderate downfield shift.[1] |

| C-c (CH) | ~35 - 40 | The methine carbon is shifted downfield by the attached carboxylic acid group. Its shift is similar to the adjacent methylene carbon.[1] |

| C-f (Quaternary C) | ~55 - 65 | This quaternary carbon is bonded to two methyl groups, a nitrogen atom, and another carbon, leading to a significant downfield shift. |

| C-g (C=O, COOH) | ~173 - 176 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group.[4] |

| C-h (C=O, Lactam) | ~175 - 179 | The lactam carbonyl carbon is also strongly deshielded and typically appears slightly further downfield than the carboxylic acid carbonyl.[5] |

Structural Diagram for NMR Assignment

Caption: Molecular structure with atom numbering for NMR assignments.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds, which serve as diagnostic "fingerprints".

Rationale and Experimental Protocol

For this compound, IR spectroscopy is crucial for confirming the presence of the key N-H (lactam), O-H (acid), and two distinct C=O (lactam and acid) functional groups.

Step-by-Step Protocol for IR Data Acquisition (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Record the spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Predicted IR Absorption Data

The IR spectrum will be dominated by absorptions from the hydroxyl, amine, and carbonyl groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, very broad | This extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and will likely overlap with C-H stretching bands.[4][6] |

| ~3200 | N-H stretch (Lactam) | Medium, sharp | The N-H stretch of the lactam is expected to appear as a sharper peak on top of the broad O-H absorption. |

| 2980 - 2850 | C-H stretch (Aliphatic) | Medium-Strong | These are the characteristic stretching vibrations of the methyl and methylene C-H bonds. |

| ~1740 | C=O stretch (Carboxylic Acid) | Strong, sharp | The carbonyl of the saturated carboxylic acid is expected at a higher frequency. The exact position depends on the extent of hydrogen bonding.[6] |

| ~1680 | C=O stretch (Lactam, Amide I) | Strong, sharp | The carbonyl of the five-membered lactam ring is expected at a lower frequency due to ring strain and resonance. This is the characteristic Amide I band.[7] |

| ~1320 - 1210 | C-O stretch (Carboxylic Acid) | Medium | This band is associated with the C-O single bond of the carboxylic acid group.[6] |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Rationale and Experimental Protocol

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like amino acid derivatives, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. Tandem MS (MS/MS) can then be used to induce and analyze fragmentation.

Step-by-Step Protocol for ESI-MS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water. A small amount of formic acid may be added to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. Use a heated capillary and nebulizing gas (e.g., nitrogen) to assist in desolvation.

-

Mass Analysis (MS1): Scan a range of m/z values (e.g., 50-500) to detect the protonated molecular ion [M+H]⁺. The molecular formula of the compound is C₇H₁₁NO₃, with a monoisotopic mass of 157.07 Da.

-

Fragmentation (MS/MS): Select the [M+H]⁺ ion (m/z 158.08) as the precursor ion. Induce fragmentation using Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) and analyze the resulting product ions.

Predicted Mass Spectrum and Fragmentation

The primary goal is to observe the molecular ion and then interpret the fragmentation pattern to confirm the structural components.

-

Expected Molecular Ion: [M+H]⁺ = m/z 158.08

The fragmentation of the pyrrolidinone ring is expected to proceed via characteristic pathways for amides and carboxylic acids. A primary fragmentation event is often the loss of small, stable neutral molecules like H₂O and CO₂.

Table 4: Predicted Major Fragment Ions in ESI-MS/MS

| m/z | Proposed Fragment | Neutral Loss | Interpretation |

| 140.07 | [M+H - H₂O]⁺ | H₂O (18 Da) | Loss of water from the carboxylic acid group is a very common initial fragmentation step. |

| 114.08 | [M+H - CO₂]⁺ | CO₂ (44 Da) | Decarboxylation (loss of CO₂) from the protonated molecule. |

| 112.06 | [M+H - H₂O - CO]⁺ | H₂O, CO (46 Da) | Subsequent loss of carbon monoxide from the lactam ring after initial dehydration. |

| 96.08 | [M+H - H₂O - CO₂]⁺ | H₂O, CO₂ (62 Da) | Loss of both water and carbon dioxide. |

| 70.06 | [C₄H₈N]⁺ | C₃H₄O₃ (88 Da) | Cleavage of the ring, potentially involving the loss of the carboxylic acid and C4 portion, leading to a fragment containing the gem-dimethyl group and the nitrogen. |

Fragmentation Pathway Diagram

Caption: Proposed major fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of this compound. The predicted data highlights several key features:

-

NMR: Distinct signals for the diastereotopic gem-dimethyl protons and C4-methylene protons, alongside characteristic downfield shifts for the NH and COOH protons.

-

IR: A very broad O-H absorption overlapping with a sharper N-H peak, and two strong, well-resolved carbonyl bands for the lactam and carboxylic acid groups.

-

MS: A clear protonated molecular ion at m/z 158.08, with predictable fragmentation patterns involving the neutral loss of water, carbon dioxide, and carbon monoxide.

Together, these spectroscopic signatures create a unique fingerprint that allows for the unambiguous characterization of the target molecule, providing researchers and drug developers with the foundational data needed for further investigation and application.

References

-

Zielińska-Psuja, B., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]

-

Magesh, H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

-

Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]

-

Gedawy, E. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals. Available at: [Link]

-

NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

-

Mahboob, A., et al. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. PLOS ONE. Available at: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

-

Ghazouani, L., et al. (2022). rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

-

Advanced Chemistry Development, Inc. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]

-

Satoh, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. Available at: [Link]

-

Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

University of Warsaw. (n.d.). Carbonyl compounds - IR - spectroscopy. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

Michigan State University. (n.d.). IR Absorption Table. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

The Evolving Landscape of Pyrrolidinones: A Technical Guide to the Biological Activity of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone core, a privileged scaffold in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. This technical guide focuses on a specific, yet underexplored, subclass: 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid derivatives. While research on this gem-dimethyl substituted core is emerging, this document synthesizes the current understanding of its biological potential, drawing insights from the broader family of 5-oxopyrrolidine-3-carboxylic acids and related pyrrolidinone-containing compounds. We delve into the synthetic pathways, explore the diverse biological activities including anticancer, antimicrobial, anticonvulsant, and potential anti-inflammatory and nootropic effects, and discuss the nascent structure-activity relationships. This guide aims to provide a foundational resource for researchers and drug development professionals, highlighting both the therapeutic promise and the areas requiring further investigation within this chemical space.

Introduction: The Significance of the 2-Oxopyrrolidine Scaffold

The 2-oxopyrrolidine (or γ-lactam) ring is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its conformational rigidity, make it an attractive scaffold for the design of novel therapeutic agents. The introduction of a carboxylic acid function at the 3-position and a gem-dimethyl group at the 2-position of the pyrrolidinone ring creates a chiral center and introduces steric bulk, which can significantly influence the compound's interaction with biological targets and its metabolic stability.

This guide will navigate the current, albeit limited, landscape of this compound derivatives, providing a comprehensive overview of their known biological activities and the experimental methodologies used to elucidate them.

Synthetic Strategies: Building the Core Scaffold

The construction of the this compound core and its subsequent derivatization are crucial for exploring its biological potential. While specific literature on the synthesis of the 2,2-dimethyl variant is sparse, the general synthesis of 5-oxopyrrolidine-3-carboxylic acids typically involves the reaction of a primary amine with itaconic acid or its derivatives.[2][3]

A plausible synthetic route to the target scaffold would involve a Michael addition of a nitrogen nucleophile to a suitably substituted itaconic acid derivative, followed by cyclization. Subsequent modifications at the carboxylic acid and the lactam nitrogen can then be performed to generate a library of diverse derivatives.

General Synthetic Protocol for 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of the 5-oxopyrrolidine-3-carboxylic acid scaffold, which can be adapted for the synthesis of 2,2-dimethyl analogues.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the primary amine (1.0 eq.) and itaconic acid (1.2 eq.) in a suitable solvent such as water or a high-boiling point alcohol.[3]

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Further derivatization of the carboxylic acid moiety, for instance, to amides or esters, can be achieved using standard coupling reagents or esterification conditions.[4]

Caption: General synthetic workflow for this compound derivatives.

Biological Activities: A Multifaceted Profile

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated a wide array of biological activities. The introduction of the 2,2-dimethyl substitution is anticipated to modulate these activities, potentially enhancing potency, selectivity, or pharmacokinetic properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of 5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines, including the A549 human lung adenocarcinoma cell line.[1][2][5] The derivatization of the carboxylic acid group into hydrazones and the incorporation of various heterocyclic moieties have been shown to be particularly effective.[3]

While specific data on 2,2-dimethyl derivatives is limited, the existing research on related compounds suggests that this scaffold is a promising starting point for the development of novel anticancer agents. The gem-dimethyl group may enhance metabolic stability, a desirable property in drug candidates.

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives against A549 Cells

| Compound ID | R1 Substituent | R3 Substituent | % Viability (100 µM) | Citation |

| 1 | 4-acetamidophenyl | -OH | ~80% | [2] |

| 2 | 4-aminophenyl | -NHNH2 | ~75% | [2] |

| 3 | 4-aminophenyl | Hydrazone with 5-nitrothiophene | ~20% | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 5-Oxopyrrolidine-3-carboxylic acid derivatives have shown promise in this area, with some compounds exhibiting significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6]

The antimicrobial efficacy is highly dependent on the nature of the substituents. For instance, the incorporation of a 5-nitrothiophene moiety has been shown to confer potent activity against multidrug-resistant S. aureus strains.[2]

Table 2: Minimum Inhibitory Concentrations (MIC) of a 5-Oxopyrrolidine Derivative

| Bacterial Strain | MIC (µg/mL) | Citation |

| S. aureus (MRSA) | 1-8 | [2] |

| E. coli | >128 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticonvulsant Activity

The pyrrolidinone ring is a core component of several established anticonvulsant drugs, such as levetiracetam.[1] Research into related structures, such as pyrrolidine-2,5-diones, has revealed that substitutions on the pyrrolidine ring are critical for anticonvulsant activity.[2] While direct evidence for the anticonvulsant properties of this compound derivatives is lacking, the structural similarity to known anticonvulsants suggests this is a promising avenue for investigation. The gem-dimethyl substitution could influence binding to molecular targets involved in seizure activity.

Anti-inflammatory and Nootropic Potential

The anti-inflammatory and nootropic activities of this compound derivatives are the least explored areas. However, some pyrrolidinone derivatives have been investigated for their anti-inflammatory effects, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7][8]

The structural resemblance of the 2-oxopyrrolidine core to pyroglutamic acid and its presence in nootropic drugs like piracetam suggest a potential for cognitive-enhancing effects.[1][9] Future research should focus on evaluating these derivatives in relevant in vitro and in vivo models of inflammation and cognitive function.

Structure-Activity Relationships (SAR): Preliminary Insights

Due to the limited data on this compound derivatives, a detailed SAR analysis is premature. However, by drawing parallels with the broader class of 5-oxopyrrolidine-3-carboxylic acids and related compounds, some preliminary insights can be inferred:

-

Derivatization of the Carboxylic Acid: The conversion of the carboxylic acid at the C3 position to amides, esters, and particularly hydrazones, appears to be a key strategy for enhancing biological activity, especially in the context of anticancer and antimicrobial effects.[2]

-

Substitution at the N1 Position: The nature of the substituent on the lactam nitrogen significantly influences the biological profile. Aromatic and heteroaromatic rings at this position have been shown to be favorable for various activities.[3]

-

The Role of the Gem-Dimethyl Group: The impact of the 2,2-dimethyl substitution is yet to be systematically explored. It is hypothesized that this group may enhance metabolic stability and influence the conformational preferences of the pyrrolidinone ring, thereby affecting target binding.

Caption: Key structural features influencing the biological activity of this compound derivatives.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. The preliminary data from related compound classes suggest a high potential for discovering novel therapeutic agents with diverse biological activities.

Key areas for future research include:

-

Systematic Synthesis and Library Generation: The development of robust synthetic routes to generate a diverse library of this compound derivatives is paramount.

-

Comprehensive Biological Screening: These derivatives should be systematically screened for a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and nootropic effects.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies are required to identify their molecular targets and signaling pathways.

-

In-depth SAR Studies: A thorough investigation of the structure-activity relationships will guide the rational design of more potent and selective analogs.

References

-

Gudžionienė, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

-

Gudžionienė, V., et al. (2022). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. ResearchGate. [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

-

Stasiuk, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 730-741. [Link]

-

Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]

-

Šačkus, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 683. [Link]

-

Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (1 (47)), 34-42. [Link]

-

Gamzu, E., et al. (1989). Recent development in 2-pyrrolidinone-containing nootropics. Drug Development Research, 18(3), 177-189. [Link]

-

Malanga, G., et al. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]

-

Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

-

Szafarz, M., et al. (2017). Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. Pharmacological Reports, 69(5), 957-962. [Link]

-

Ishihara, K., et al. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 12(42), 8462-8468. [Link]

-

Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]

-

Löscher, W., & Richter, A. (2000). Piracetam and levetiracetam, two pyrrolidone derivatives, exert antidystonic activity in a hamster model of paroxysmal dystonia. European journal of pharmacology, 391(3), 251-254. [Link]

-

Gudžionienė, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel, Switzerland), 15(8), 970. [Link]

-

Adamiec, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International journal of molecular sciences, 22(23), 13092. [Link]

-

Svobodová, M., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules (Basel, Switzerland), 28(23), 7808. [Link]

-

Nemska, V., et al. (2023). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. Redox biology, 65, 102816. [Link]

-

Nagasree, K. P., et al. (2023). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular docking studies. Indian Journal of Chemistry, 62(1), 10-17. [Link]

-

Gualtieri, F. (2003). 2-pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs. Il Farmaco, 58(11), 869-875. [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Kaunas University of Technology. [Link]

-

Kamiński, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current medicinal chemistry, 23(34), 3940-3955. [Link]

-

Everitt, B. J., et al. (1966). The sedative and anticonvulsant activity of some substituted pyrrolidones and piperidones. British journal of pharmacology and chemotherapy, 26(2), 327-340. [Link]

-

Stasiuk, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 730-741. [Link]

-

Serkov, S. A., et al. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]

-

Nagasree, K. P., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular docking studies. Indian Journal of Chemistry, 62(01), 10-17. [Link]

-

Yang, M., & Fan, M. (2023). Antimicrobial effect of 2-pyrrolidon-5-carboxylic acid on bacterial strains grown on agar plates. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

- 5. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 6. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.uran.ua [journals.uran.ua]

An In-depth Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of substituted 5-oxopyrrolidine-3-carboxylic acids, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry and drug development. While the specific compound 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is noted as a chemical entity, the broader scaffold of 5-oxopyrrolidine-3-carboxylic acid and its derivatives has been more extensively explored for its diverse biological activities. This guide will delve into the foundational synthesis of this core structure, methods for its derivatization, and a detailed exploration of its promising therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing both a theoretical framework and practical insights into the experimental methodologies associated with this compound class.

Introduction: The Pyrrolidinone Core in Drug Discovery

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The 5-oxopyrrolidine-3-carboxylic acid framework, in particular, offers a versatile platform for chemical modification at both the N-1 and C-3 positions, allowing for the fine-tuning of physicochemical properties and biological targets. While the history of the specific 2,2-dimethyl substituted variant is not extensively documented in publicly available literature, the broader class of these compounds has been a subject of focused research for several decades. The primary appeal of this scaffold lies in its synthetic accessibility and the diverse pharmacological profiles exhibited by its derivatives.

Synthesis and Chemical Transformations

The synthesis of the 5-oxopyrrolidine-3-carboxylic acid core is typically achieved through a straightforward condensation reaction. Subsequent modifications can be introduced to build a library of derivatives with varied biological activities.

Core Synthesis: Reaction of Primary Amines with Itaconic Acid

The foundational step in synthesizing the 5-oxopyrrolidine-3-carboxylic acid scaffold involves the reaction of a primary amine with itaconic acid.[2] This reaction is typically carried out under reflux in a suitable solvent such as water or acetic acid. The choice of the primary amine is a critical determinant of the substituent at the N-1 position, which has been shown to significantly influence the biological activity of the resulting compound.

Experimental Protocol: Synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acid [3]

-

Step 1: To a solution of the desired primary amine (1 equivalent) in water, add itaconic acid (1 equivalent).

-

Step 2: Heat the reaction mixture to reflux and maintain for a period of 12 hours.

-

Step 3: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 4: Upon completion, cool the reaction mixture and acidify with 5% HCl to precipitate the product.

-

Step 5: Filter the precipitate, wash with cold water, and dry to obtain the 1-substituted-5-oxopyrrolidine-3-carboxylic acid.

Derivatization at the C-3 Carboxylic Acid

The carboxylic acid moiety at the C-3 position serves as a versatile handle for further chemical modifications. A common derivatization strategy involves esterification followed by reaction with hydrazine hydrate to form a carbohydrazide intermediate.[2] This intermediate is a key precursor for generating a wide range of derivatives, including hydrazones, azoles, and diazoles, through condensation reactions with various aldehydes and ketones.[3][4]

Experimental Protocol: Synthesis of 1-substituted-5-oxopyrrolidine-3-carbohydrazide [5]

-

Step 1: Suspend the 1-substituted-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in methanol.

-

Step 2: Add a catalytic amount of concentrated sulfuric acid and heat the mixture at reflux for 8 hours.

-

Step 3: Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Step 4: Neutralize the residue with a 5% sodium carbonate solution to precipitate the methyl ester.

-

Step 5: Filter and dry the methyl ester.

-

Step 6: To a solution of the methyl ester in methanol, add hydrazine monohydrate (8 equivalents) and reflux for 2 hours.

-

Step 7: Cool the reaction mixture to obtain the carbohydrazide precipitate, which can be filtered and dried.

Visualizing the Synthesis Workflow

The following diagram illustrates the general synthetic workflow for producing derivatives of 5-oxopyrrolidine-3-carboxylic acid.

Sources

An In-depth Technical Guide to 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid as a Chiral Building Block

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest as a chiral building block in drug discovery and asymmetric synthesis. The pyrrolidinone core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a gem-dimethyl group at the C2 position offers unique steric and metabolic properties, making this building block particularly valuable for creating novel chemical entities. This document details plausible synthetic routes, methodologies for chiral resolution and asymmetric synthesis, physicochemical characterization, and strategic applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Value of a Constrained Chiral Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with favorable drug-like properties is paramount. Chiral building blocks are essential tools in this endeavor, allowing for the precise construction of stereochemically defined molecules, which is critical for optimizing efficacy and safety.[][4] The 5-oxopyrrolidine (also known as pyroglutamic acid or 2-pyrrolidinone) ring system is a recurring motif in a wide array of bioactive compounds, valued for its conformational rigidity, metabolic stability, and ability to participate in hydrogen bonding.[1][5]

This compound presents a unique combination of structural features:

-

A Stereogenic Center: The C3 carbon provides the chirality essential for stereoselective interactions with biological targets.

-

A Lactam Moiety: The cyclic amide is a stable functional group that acts as both a hydrogen bond donor and acceptor.

-

A Carboxylic Acid: This functional group serves as a versatile synthetic handle for elaboration into amides, esters, and other functionalities, or as a key pharmacophoric element.

-

A Gem-Dimethyl Group: The substitution at the C2 position provides a significant steric constraint, locking the puckering of the five-membered ring. This can lead to more defined ligand-receptor interactions and can also serve to block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

This guide explores the synthesis and utility of this building block, providing both theoretical grounding and practical, actionable protocols for its implementation in a research setting.

Synthesis and Access to Enantiopure Forms

The primary challenge in utilizing a chiral building block is its efficient and stereocontrolled synthesis. This section outlines strategies for producing both racemic and enantiomerically pure this compound.

Proposed Racemic Synthesis

While direct literature procedures for this specific molecule are sparse, a robust synthesis can be proposed based on well-established reactions of itaconic acid derivatives.[6][7] The key transformation is the conjugate addition of an amine to an α,β-unsaturated system, followed by intramolecular cyclization.

A plausible route begins with 2,2-dimethylitaconic acid (or its anhydride), which can be synthesized via several literature methods. The reaction with ammonia or a protected ammonia equivalent would proceed via a Michael addition, followed by spontaneous or acid-catalyzed lactamization to yield the desired racemic product.

Caption: Proposed reaction pathway for the synthesis of the target molecule.

Chiral Resolution: Separating Enantiomers

Resolution of a racemic mixture is a classic and highly effective method for obtaining enantiopure materials. Given the carboxylic acid functionality, two primary strategies are applicable.

2.2.1 Diastereomeric Salt Formation This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base.[8] The resulting products are diastereomeric salts, which possess different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent acidification of the separated salts regenerates the pure enantiomers of the carboxylic acid.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Base | Typical Solvent(s) for Crystallization | Rationale for Use |

|---|---|---|

| (R)-(+)-1-Phenylethylamine | Ethanol, Methanol, Acetone | Readily available, forms well-defined crystals. |

| (S)-(-)-1-Phenylethylamine | Ethanol, Methanol, Acetone | Access to the opposite enantiomer of the acid. |

| Brucine | Acetone, Water | Natural alkaloid, effective for difficult resolutions.[8] |

| Cinchonidine | Ethyl Acetate, Ethanol | Cinchona alkaloid with a rigid structure aiding discrimination. |

The choice of resolving agent and solvent is often empirical and requires screening to identify conditions that yield high diastereomeric and enantiomeric excess.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

2.2.2 Chiral Preparative Chromatography High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful alternative for separating enantiomers. This method can be applied directly to the racemic mixture and is often faster, though it may be more costly for large-scale production. The separation relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the column support.

Asymmetric Synthesis Approaches

Modern synthetic chemistry increasingly favors asymmetric synthesis, which creates the desired enantiomer directly. Organocatalysis provides a particularly attractive platform for constructing chiral pyrrolidine scaffolds.[2][9][10] An enantioselective Michael addition of a nucleophile to an appropriately substituted α,β-unsaturated acceptor, catalyzed by a chiral amine (e.g., a diarylprolinol silyl ether), could establish the C3 stereocenter with high fidelity.[2] Subsequent cyclization would then yield the enantiopure building block.

Physicochemical and Structural Properties

Proper characterization is essential for confirming the identity and purity of the building block.

Table 2: Key Physicochemical Properties

| Property | Value / Description | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁NO₃ | [11][12] |

| Molecular Weight | 157.17 g/mol | [11][12] |

| Appearance | Expected to be a white to off-white crystalline solid. | - |

| XlogP (Predicted) | -0.6 | [11] |

| Key IR Peaks (cm⁻¹) | ~3200 (N-H), ~2900 (C-H), ~1740 (C=O, acid), ~1680 (C=O, lactam) | [6][13] |

| ¹H NMR | Expect signals for gem-dimethyl (~1.2-1.5 ppm), diastereotopic CH₂ (~2.5-3.0 ppm), CH (~3.3-3.6 ppm), NH (~7-8 ppm), and COOH (~12 ppm). | [6][13] |

| ¹³C NMR | Expect signals for CH₃, CH₂, CH, C(CH₃)₂, C=O (lactam), C=O (acid). |[6][13] |

Structural Confirmation: While spectroscopic methods confirm the structure, absolute configuration of the enantiomers must be determined unambiguously. This is typically achieved by X-ray crystallography, either of the final product or of a crystalline diastereomeric salt formed during resolution.[14][15]

Applications as a Chiral Building Block

The true value of this compound lies in its utility as a starting material for more complex, high-value molecules. Both the carboxylic acid and the lactam nitrogen serve as points for synthetic diversification.

Caption: Synthetic diversification pathways from the core building block.

Rationale in Drug Design

Incorporating this building block into a lead molecule can be a strategic decision to:

-

Introduce Chirality: Probe stereospecific interactions at a biological target.

-

Enhance Rigidity: The gem-dimethyl group constrains the conformation of the pyrrolidinone ring, reducing the entropic penalty of binding.

-

Improve Metabolic Stability: The quaternary C2 carbon is resistant to metabolic oxidation (e.g., by Cytochrome P450 enzymes), a common metabolic pathway for pyrrolidine rings.

-

Modulate Physicochemical Properties: The scaffold can be modified to tune properties like solubility, lipophilicity, and hydrogen bonding potential, which are critical for absorption, distribution, metabolism, and excretion (ADME).[16]

Derivatives of the parent 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, validating the utility of this molecular framework.[5][6][17]

Experimental Protocol: Chiral Resolution

This section provides a detailed, self-validating protocol for the resolution of (±)-2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid via diastereomeric salt formation.

Objective: To separate the racemic acid into its constituent enantiomers using (R)-(+)-1-phenylethylamine as the resolving agent.

Materials:

-

(±)-2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)

-

(R)-(+)-1-Phenylethylamine (0.5 eq)

-

Ethanol (anhydrous)

-

Diethyl ether

-

2M Hydrochloric Acid

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

-

Chiral HPLC column for analysis (e.g., Chiralpak IC)

Procedure:

-

Salt Formation:

-

In a round-bottom flask, dissolve the racemic acid (e.g., 10.0 g) in warm ethanol (e.g., 100 mL).

-

In a separate beaker, dissolve (R)-(+)-1-phenylethylamine (0.5 equivalents) in a minimal amount of ethanol.

-

Slowly add the amine solution to the stirring acid solution. A precipitate should begin to form.

-

Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally cool in an ice bath for 1-2 hours to maximize crystallization.

-

-

Isolation of the First Diastereomeric Salt:

-

Collect the crystalline solid by vacuum filtration, washing with a small amount of cold ethanol, followed by diethyl ether. This solid is the first diastereomeric salt (Salt 1), enriched in one diastereomer.

-

Retain the filtrate (mother liquor), which is now enriched in the other diastereomer (Salt 2).

-

-

Validation and Recrystallization:

-

Take a small sample of Salt 1, acidify it (see step 4), and analyze the resulting acid by chiral HPLC to determine the diastereomeric and enantiomeric excess (de and ee).

-

If the ee is not >98%, recrystallize Salt 1 from a fresh portion of ethanol. The principle is that the less soluble, desired diastereomeric salt will crystallize out, leaving the more soluble diastereomer in solution. Repeat until the desired ee is achieved.

-

-

Liberation of the Enantiopure Acid (Enantiomer 1):

-

Suspend the purified Salt 1 in a mixture of ethyl acetate and water.

-

Cool the mixture in an ice bath and add 2M HCl dropwise with vigorous stirring until the aqueous layer is acidic (pH ~1-2).

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure acid.

-

-

Isolation of the Second Enantiomer (Enantiomer 2):

-

Concentrate the mother liquor from step 2 to dryness.

-

Liberate the enriched acid using the same acidification and extraction procedure as in step 4. This will yield the acid enriched in the opposite enantiomer.

-

This acid can then be purified by recrystallization or by resolution with the opposite enantiomer of the chiral base, (S)-(-)-1-phenylethylamine.

-

Conclusion

This compound is a highly valuable chiral building block with significant potential in synthetic and medicinal chemistry. Its constrained conformation, coupled with versatile synthetic handles, makes it an ideal scaffold for developing novel, stereochemically defined molecules. The strategies for synthesis and chiral resolution outlined in this guide provide a clear pathway for researchers to access and utilize this compound. As the demand for structurally novel and metabolically robust drug candidates continues to grow, the strategic application of such well-defined building blocks will be indispensable in accelerating the drug discovery process.

References

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC - NIH.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Beilstein Journal of Organic Chemistry.

- This compound. (n.d.). PubChemLite.

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC - NIH.

- DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl

- This compound. (n.d.). PubChem.

- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (n.d.). PMC - NIH.

- Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. (2018). NIH.

- A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. (n.d.). Benchchem.

- Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.

- Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. (n.d.). KTU ePubl.

- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.